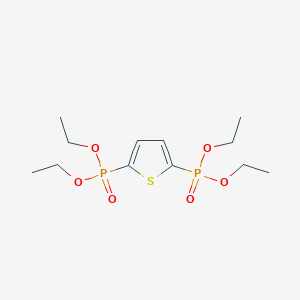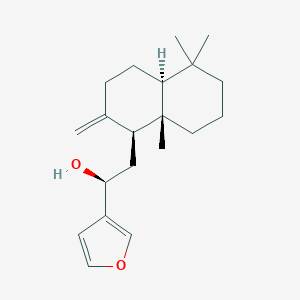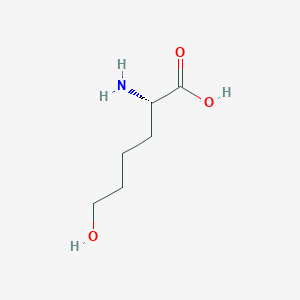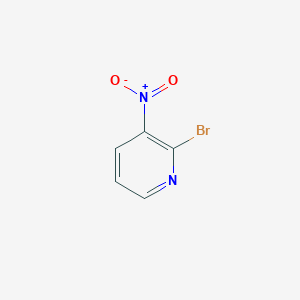
Eprovafen
Übersicht
Beschreibung
Eprovafen ist eine chemische Verbindung, die für ihre Rolle als Lipoxygenase-Inhibitor bekannt ist
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Auswahl geeigneter Ausgangsstoffe und Reagenzien beginnen. Die Syntheserouten umfassen häufig:
Anfangsreaktion: Der Prozess beginnt mit der Reaktion spezifischer organischer Verbindungen unter kontrollierten Bedingungen.
Zwischenproduktbildung: Die anfängliche Reaktion führt zur Bildung von Zwischenprodukten, die dann weiterverarbeitet werden.
Endprodukt: Die Zwischenprodukte werden weiteren Reaktionen, wie Oxidation oder Reduktion, unterzogen, um das Endprodukt, this compound, zu erhalten.
Industrielle Produktionsmethoden für this compound können großtechnische chemische Reaktoren umfassen, in denen die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Umkehrung der Oxidation, die Reduktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt. Übliche Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation verschiedene sauerstoffhaltige Derivate von this compound liefern, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Rolle von this compound als Lipoxygenase-Inhibitor macht es wertvoll für die Untersuchung der Enzyminhibition und der Stoffwechselwege.
Medizin: Die Erforschung des therapeutischen Potenzials von this compound ist im Gange, insbesondere in der Behandlung von entzündlichen Erkrankungen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Additiv in verschiedenen industriellen Prozessen eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Hemmung der Aktivität von Lipoxygenase-Enzymen. Diese Enzyme sind am Stoffwechsel von Fettsäuren beteiligt und führen zur Produktion von Entzündungsmediatoren. Durch die Hemmung der Lipoxygenase reduziert this compound die Bildung dieser Mediatoren und übt so entzündungshemmende Wirkungen aus. Zu den molekularen Zielstrukturen von this compound gehören die aktiven Zentren von Lipoxygenase-Enzymen, an denen es bindet und das Enzym daran hindert, seine Reaktion zu katalysieren .
Vorbereitungsmethoden
The synthesis of Eprovafen involves several steps, typically starting with the selection of appropriate starting materials and reagents. The synthetic routes often include:
Initial Reaction: The process begins with the reaction of specific organic compounds under controlled conditions.
Intermediate Formation: The initial reaction leads to the formation of intermediates, which are then further processed.
Final Product: The intermediates undergo additional reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Eprovafen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives of this compound, while reduction could produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Eprovafen has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound’s role as a lipooxygenase inhibitor makes it valuable in studying enzyme inhibition and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes .
Wirkmechanismus
Eprovafen exerts its effects primarily by inhibiting the activity of lipooxygenase enzymes. These enzymes are involved in the metabolism of fatty acids, leading to the production of inflammatory mediators. By inhibiting lipooxygenase, this compound reduces the formation of these mediators, thereby exerting anti-inflammatory effects. The molecular targets of this compound include the active sites of lipooxygenase enzymes, where it binds and prevents the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
Eprovafen kann mit anderen Lipoxygenase-Inhibitoren verglichen werden, wie z. B.:
Zileuton: Ein weiterer Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.
Nordihydroguajaretsäure: Eine natürliche Verbindung mit Lipoxygenase-hemmender Aktivität.
Baicalein: Ein Flavonoid mit entzündungshemmenden Eigenschaften aufgrund seiner Lipoxygenase-Hemmung.
Was this compound auszeichnet, ist seine einzigartige chemische Struktur, die im Vergleich zu anderen Inhibitoren möglicherweise unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet .
Eigenschaften
IUPAC Name |
5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c19-18(20)12-5-4-10-16-13-14-17(21-16)11-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLRGRLIWYPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(S2)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143862 | |
| Record name | Eprovafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101335-99-3 | |
| Record name | Eprovafen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101335993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprovafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROVAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9310B127 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,7,7-Trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B22993.png)


![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
